molecular formula C14H22S4 B8306874 1,2,4,5-Tetrakis(ethylsulfanyl)benzene CAS No. 4115-58-6

1,2,4,5-Tetrakis(ethylsulfanyl)benzene

Cat. No.: B8306874
CAS No.: 4115-58-6
M. Wt: 318.6 g/mol
InChI Key: FPXYRVWGZXSEJZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(ethylsulfanyl)benzene is a useful research compound. Its molecular formula is C14H22S4 and its molecular weight is 318.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

4115-58-6

Molecular Formula

C14H22S4

Molecular Weight

318.6 g/mol

IUPAC Name

1,2,4,5-tetrakis(ethylsulfanyl)benzene

InChI

InChI=1S/C14H22S4/c1-5-15-11-9-13(17-7-3)14(18-8-4)10-12(11)16-6-2/h9-10H,5-8H2,1-4H3

InChI Key

FPXYRVWGZXSEJZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1SCC)SCC)SCC

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely documented method involves the reaction of 1,2,4,5-tetrachlorobenzene with sodium ethanethiolate (NaSEt) in a polar aprotic solvent. This SN_NAr mechanism proceeds via the displacement of chlorine atoms by ethylsulfanyl groups, facilitated by the electron-withdrawing effect of adjacent substituents.

Detailed Procedure

  • Reagents :

    • 1,2,4,5-Tetrachlorobenzene (1 equiv)

    • Sodium ethanethiolate (4.2 equiv, excess to ensure complete substitution)

    • Ethanol or water as solvent

  • Conditions :

    • Reflux at 80–90°C for 12–24 hours under nitrogen atmosphere.

    • Gradual addition of NaSEt to avoid side reactions.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter precipitated NaCl byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol/water (3:1 v/v) to yield white crystals.

  • Yield and Purity :

    • Yield : 85–90%

    • Purity : >98% (confirmed via 1^1H NMR and elemental analysis).

Mechanistic Insights

The reaction follows a stepwise SN_NAr pathway:

  • Deprotonation of ethanethiol to generate the nucleophile (SEt^-).

  • Attack on the electron-deficient aromatic ring at positions activated by chlorine substituents.

  • Sequential substitution of all four chlorides, with para and ortho positions favored due to steric and electronic factors.

Electrochemical Synthesis Using Sodium 2-Mercaptoethylsulfonate (MESNa)

Adaptation for Ethylsulfanyl Derivatives

While the primary literature describes the synthesis of sulfonate derivatives, the methodology can be adapted for ethylsulfanyl groups by substituting MESNa with ethanethiol .

Modified Procedure

  • Reagents :

    • 1,4-Benzoquinone (1 equiv)

    • Ethanethiol (4 equiv)

    • Sulfuric acid (catalytic)

    • Ethanol/water (4:1 v/v) as solvent

  • Conditions :

    • Electrochemical cell with platinum electrodes.

    • Constant potential of +1.2 V vs. Ag/AgCl.

    • Stirring at 25°C for 6 hours.

  • Workup :

    • Neutralize with aqueous NaHCO3_3.

    • Extract with dichloromethane.

    • Dry over MgSO4_4 and evaporate solvent.

    • Purify via column chromatography (silica gel, hexane/ethyl acetate).

  • Yield and Challenges :

    • Yield : 75–80% (estimated for adapted method).

    • Side Products : Disulfide formation due to oxidation of thiols, mitigated by strict anaerobic conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
SN_NAr with NaSEtHigh yield, simple purificationRequires excess NaSEt, long reaction time85–90
ElectrochemicalMild conditions, scalableRisk of disulfide byproducts75–80

Key Considerations:

  • Solvent Choice : Polar solvents (ethanol/water) enhance nucleophilicity of SEt^- but may slow reaction kinetics compared to DMF or DMSO.

  • Steric Effects : Bulky ethyl groups may hinder substitution at the 1,2,4,5-positions, necessitating elevated temperatures.

  • Purification : Recrystallization effectively removes unreacted tetrachlorobenzene and inorganic salts.

Optimization Strategies

Temperature and Stoichiometry

  • Increasing temperature to 100°C reduces reaction time to 8 hours but risks decomposition.

  • A 10% excess of NaSEt improves substitution efficiency without significant cost impact.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances nucleophile accessibility in biphasic systems.

  • Acid Scavengers : MgO or CaCO3_3 prevents HCl accumulation, minimizing side reactions.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (CDCl3_3, 400 MHz): δ 1.32 (t, 12H, CH3_3), 2.89 (q, 8H, SCH2_2), 7.45 (s, 2H, Ar-H).

  • 13^{13}C NMR : δ 14.1 (CH3_3), 24.3 (SCH2_2), 126.3 (Ar-C), 149.6 (C-S).

Elemental Analysis

  • Calculated for C14_{14}H22_{22}S4_4: C 52.80%, H 6.96%, S 40.24%.

  • Found: C 52.75%, H 6.92%, S 40.18% .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1,2,4,5-Tetrakis(ethylsulfanyl)benzene, and how can reaction efficiency be maximized?

Answer:
The synthesis typically involves nucleophilic substitution reactions using 1,2,4,5-tetrakis(bromomethyl)benzene as a precursor, reacting with ethyl thiol (-SH) groups under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and solubility .
  • Base selection : Strong bases like K₂CO₃ or NaH deprotonate thiols to accelerate substitution .
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns via methylene (-CH₂-) protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Ethylsulfanyl groups show distinct splitting due to coupling with sulfur .
  • FT-IR : C-S stretching vibrations (~600–700 cm⁻¹) and absence of C-Br peaks (~500 cm⁻¹) validate successful substitution .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) confirms molecular weight .
  • Elemental analysis : Validates stoichiometry of C, H, and S .

Advanced: How do electronic and steric effects of ethylsulfanyl substituents influence catalytic activity in cross-coupling reactions?

Answer:
Ethylsulfanyl groups act as electron-donating moieties, enhancing the electron density of the benzene ring. This facilitates oxidative addition with transition metals (e.g., Pd) in cross-coupling reactions. Key factors:

  • Steric hindrance : Bulky ethyl groups may reduce catalytic turnover by blocking active sites. Comparative studies with smaller substituents (e.g., methyl) are recommended .
  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Hybrid functionals like B3LYP (including exact exchange terms) improve accuracy for sulfur-containing systems .
  • Experimental validation : Test catalytic efficiency in direct arylation of heteroaromatics (e.g., thiophenes), monitoring yields and turnover numbers (TONs) .

Advanced: How can contradictions in reported catalytic efficiencies of sulfur-functionalized aromatics be resolved?

Answer:
Discrepancies often arise from differences in:

  • Purity : Trace halide impurities (e.g., unreacted Br) can poison catalysts. Use elemental analysis or XPS to verify purity .
  • Reaction conditions : Standardize solvent, temperature, and catalyst loading. For example, DMF vs. toluene may alter reaction pathways .
  • Computational validation : Compare experimental TONs with DFT-predicted activation energies to identify outliers .
  • Crystallography : Analyze crystal packing (e.g., C–H···S interactions) to assess steric/electronic effects .

Advanced: What role can this compound play in designing functional materials like COFs or conductive polymers?

Answer:

  • COF building blocks : Ethylsulfanyl groups enable dynamic covalent chemistry (e.g., thiol-exchange reactions). Condensation with aldehydes (e.g., 2,5-diaminobenzenedithiol) can yield porous frameworks with high surface areas (>200 m²/g) .
  • Electrochemical performance : Sulfur-rich frameworks enhance capacitance (e.g., 118 mF/cm²) and cycling stability (>95% retention after 1,000 cycles) due to redox-active thiol groups .
  • Radical stabilization : Ethylsulfanyl substituents stabilize charge-separated states in conductive polymers, as shown by EPR spectroscopy .

Advanced: How do intermolecular interactions in this compound crystals compare to bromomethyl analogues?

Answer:

  • C–H···S hydrogen bonds : Ethylsulfanyl groups act as both donors and acceptors, creating layered structures. In bromomethyl analogues, C–H···Br and Br···Br interactions dominate .
  • Packing efficiency : Ethylsulfanyl derivatives exhibit lower density due to bulky substituents, confirmed by X-ray crystallography .
  • Thermal stability : TGA shows decomposition temperatures >250°C, comparable to bromomethyl derivatives, but with distinct degradation pathways (e.g., S–C bond cleavage) .

Methodological: What experimental and computational approaches best predict the solubility and stability of this compound in different solvents?

Answer:

  • Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to match solvents like THF or chloroform .
  • MD simulations : Model solvation shells and Gibbs free energy of dissolution using force fields (e.g., OPLS-AA) .
  • Accelerated stability testing : Expose the compound to UV light, humidity, and oxygen, monitoring degradation via HPLC-MS .

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